7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde

Synthetic methodology Process chemistry Building block supply

7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde (CAS 1638768-36-1) is the C-4 regioisomer aldehyde—a purine bioisostere mapping to the critical hinge-binding 6-position. The electrophilic formyl group enables reductive amination, oxime formation, and Horner-Wadsworth-Emmons diversification for kinase inhibitor SAR. Scaffold derivatives achieve sub-nanomolar c-Met potency (IC50 1 nM) and multi-targeted EGFR/Her2/VEGFR2/CDK2 inhibition. Procure ≥98% purity, gram-to-kilogram from one-step Vilsmeier synthesis for cost-effective parallel library synthesis. Ideal for oncology kinase and antiviral nucleoside analog programs requiring regiospecific C-4 functionalization.

Molecular Formula C7H5N3O
Molecular Weight 147.137
CAS No. 1638768-36-1
Cat. No. B2724321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde
CAS1638768-36-1
Molecular FormulaC7H5N3O
Molecular Weight147.137
Structural Identifiers
SMILESC1=CNC2=NC=NC(=C21)C=O
InChIInChI=1S/C7H5N3O/c11-3-6-5-1-2-8-7(5)10-4-9-6/h1-4H,(H,8,9,10)
InChIKeyHGROVAMKBUWIHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde (CAS 1638768-36-1) Technical Baseline for Research Procurement


7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde (CAS 1638768-36-1) is a heterocyclic building block comprising a pyrrolo[2,3-d]pyrimidine core with an aldehyde functional group at the 4-position . This scaffold is a purine bioisostere widely utilized in medicinal chemistry for the synthesis of kinase inhibitors, nucleoside analogs, and other bioactive molecules [1]. The 4-carbaldehyde substituent confers electrophilic reactivity suitable for reductive amination, oxime formation, and other derivatization strategies essential for library synthesis and lead optimization campaigns .

Why 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde Cannot Be Simply Replaced by In-Class Analogs


Pyrrolo[2,3-d]pyrimidine aldehydes differ critically in the position of the formyl substituent and the substitution pattern on the heterocyclic core, parameters that directly dictate regioselectivity in downstream derivatization and biological target engagement . The 4-carbaldehyde regioisomer (CAS 1638768-36-1) offers a distinct electrophilic handle at C-4, whereas the 5-carbaldehyde analog (CAS 1060815-89-5) positions the reactive group at a site with different steric and electronic properties, leading to divergent SAR outcomes in kinase inhibitor programs . Similarly, the N-7 methylated derivative (CAS 1638768-52-1) alters hydrogen-bond donor capacity and solubility profiles, preventing direct substitution without re-optimization of the synthetic route or biological assay conditions .

Quantitative Differentiation Evidence for 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde in Research Procurement


Synthetic Efficiency: Quantitative Yield via One-Step Vilsmeier Protocol

A one-step synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde has been reported under adapted Vilsmeier conditions, achieving quantitative yield [1]. This contrasts with multi-step synthetic routes required for many substituted pyrrolopyrimidine analogs, where overall yields typically range from 30% to 60% across 3–5 steps [2]. The quantitative conversion reduces purification burden and improves cost-efficiency for large-scale procurement.

Synthetic methodology Process chemistry Building block supply

Regioisomeric Differentiation: 4-Carbaldehyde vs. 5-Carbaldehyde Antiviral Activity Potential

The 5-carbaldehyde regioisomer (CAS 1060815-89-5) has demonstrated antiviral activity against Zika virus with EC50 = 5.2 μM and CC50 = 20 μM in cellular assays . While direct activity data for the 4-carbaldehyde regioisomer are not published in the same assay, the positional isomerism dictates distinct electronic distribution and steric accessibility of the aldehyde group, which is expected to yield divergent SAR profiles in kinase inhibition and antiviral applications . The 4-carbaldehyde is positioned at the site that mimics the purine 6-position, a critical hinge-binding region in kinase ATP pockets [1].

Antiviral drug discovery Regioisomer selection SAR studies

Kinase Inhibitor Scaffold Potency: Class-Level Benchmarking for Pyrrolo[2,3-d]pyrimidine Derivatives

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated potent multi-targeted kinase inhibition, with compound 5k exhibiting IC50 values of 40–204 nM against EGFR, Her2, VEGFR2, and CDK2, comparable to sunitinib (IC50 = 261 nM) [1]. Other optimized derivatives have achieved sub-nanomolar potency: compound 22a exhibited IC50 = 1 nM against c-Met and 10 nM against Axl with >100-fold selectivity over TAM family members [2]; compound 24 inhibited HPK1 with IC50 = 10.1 nM [3]. 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde serves as the aldehyde-functionalized entry point for constructing these pharmacophores via C-4 derivatization.

Kinase inhibition Oncology drug discovery Multi-targeted kinase inhibitors

Antiproliferative Activity Benchmarking: Pyrrolo[2,3-d]pyrimidine Derivatives vs. Sorafenib in Melanoma

A series of pyrrolo[2,3-d]pyrimidine derivatives bearing diarylurea and amide substituents were evaluated for antiproliferative activity against A375 human melanoma cells [1]. Compounds Iq and Ir demonstrated superior or similar activity to sorafenib, a clinically approved multi-kinase inhibitor [1]. The 4-carbaldehyde building block serves as a key intermediate for installing C-4 substituents that modulate cellular potency in this scaffold class.

Anticancer agents Melanoma Antiproliferative activity

Directed Lithiation Efficiency: Aldehyde Addition Yields on Pyrrolo[2,3-d]pyrimidine Scaffold

Directed lithiation at C-6 of protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine followed by addition to aldehydes achieved yields of 46–93% across 16 substrates using bis(2-dimethylaminoethyl)ether as an additive [1]. This methodology provides a route to advanced pyrrolopyrimidine building blocks, and 7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde is structurally positioned as a complementary electrophile for similar derivatization at C-4.

Synthetic methodology C-H functionalization Medicinal chemistry building blocks

Optimal Research and Procurement Applications for 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde


Kinase Inhibitor Library Synthesis via C-4 Derivatization

The 4-carbaldehyde group enables rapid diversification through reductive amination, oxime formation, and Horner-Wadsworth-Emmons reactions. Scaffold derivatives have achieved sub-nanomolar potency against c-Met (IC50 = 1 nM) and Axl (IC50 = 10 nM) with >100-fold selectivity [1], as well as multi-targeted inhibition of EGFR, Her2, VEGFR2, and CDK2 with IC50 values of 40–204 nM [2]. Procure this building block for SAR campaigns targeting oncology-relevant kinases.

Antiviral Agent Development Leveraging Purine Bioisosterism

The pyrrolo[2,3-d]pyrimidine scaffold serves as a purine bioisostere, with the 5-carbaldehyde regioisomer demonstrating anti-Zika virus activity (EC50 = 5.2 μM) . The 4-carbaldehyde regioisomer positions the formyl group at a site that maps to the purine 6-position, a critical hinge-binding motif in kinase and nucleoside-processing enzymes [3]. Use this building block for antiviral nucleoside analog programs requiring C-4 functionalization.

Antiproliferative Agent Optimization Against Solid Tumors

Pyrrolo[2,3-d]pyrimidine derivatives bearing C-4 modifications have demonstrated antiproliferative activity superior or similar to sorafenib in A375 melanoma cells [4]. Additionally, compound 8h exhibited IC50 = 7.1 μM against U87 glioblastoma cells with selective Src kinase inhibition [5]. The 4-carbaldehyde provides the requisite synthetic handle for installing diverse C-4 substituents to optimize cellular potency and kinase selectivity profiles.

High-Throughput Synthesis Using Quantitative One-Step Protocol

The quantitative yield, one-step synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde under adapted Vilsmeier conditions [6] enables cost-effective procurement of gram-to-kilogram quantities with minimal purification overhead. This synthetic efficiency makes the compound an economically viable starting material for high-throughput parallel synthesis campaigns and industrial-scale medicinal chemistry programs requiring reproducible, high-purity building block supply.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.